- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536
Cas no 12093-10-6 (Ferrocenecarboxaldehyde)
Ferrocenecarboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Ferrocenecarboxaldehyde
- Cyclopentadienyl(formylcyclopentadienyl)iron
- ferrocenecarbaldehyde
- formylferrocene
- Ferrocene Carboxyaldehyde
- Ferrocenealdehyde
- 1-carboxaldehyde-ferrocene
- ferrocene monocarbaldehyde
- ferrocene monocarboxaldehyde
- Ferrocene,formyl
- ferrocene-2-carboxaldehyde
- Ferrocenecarboxaldeh
- formyl-ferrocen
- CYCLOPENTADIENYL(FORMYL-CYCLOPENTADIENYL)IRON
- Ferrocenecarboxaldehyde,min.98%
- Ferrocene, formyl-
-
- MDL: MFCD00001429
- Inchi: 1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H;
- InChI Key: UQTCQJVPLIVCAX-UHFFFAOYSA-N
- SMILES: [C]1(C=O)[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |^1:0,3,4,5,6,7,8,9,10,11|
Computed Properties
- Exact Mass: 214.00800
- Monoisotopic Mass: 214.008107
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- Tautomer Count: 3
- Topological Polar Surface Area: 17.1
- XLogP3: 1
- Surface Charge: 0
Experimental Properties
- Color/Form: Brownish red crystalline solid
- Density: 1.149g/cm3
- Melting Point: 114.0 to 121.0 deg-C
- Boiling Point: No data available
- Flash Point: 98.8℃
- Refractive Index: 1.623
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 17.07000
- LogP: 1.60960
- λmax: 314(DMF aq.)(lit.)
- Sensitiveness: Air Sensitive
- Solubility: Insoluble in water
- Vapor Pressure: No data available
Ferrocenecarboxaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:UN 3262 8/PG 2
- WGK Germany:3
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S22; S24/25
-
Hazardous Material Identification:
- Hazard Level:6.1
- TSCA:Yes
- Storage Condition:Store at room temperature
- Packing Group:II
- Risk Phrases:R45; R23/24/25; R34; R42/43
Ferrocenecarboxaldehyde Customs Data
- HS CODE:29319090
- Customs Data:
China Customs Code:
2912299000Overview:
2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Ferrocenecarboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F102092-100g |
Ferrocenecarboxaldehyde |
12093-10-6 | 98% | 100g |
¥1513.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F102092-1g |
Ferrocenecarboxaldehyde |
12093-10-6 | 98% | 1g |
¥50.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F102092-25g |
Ferrocenecarboxaldehyde |
12093-10-6 | 98% | 25g |
¥499.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F102092-5g |
Ferrocenecarboxaldehyde |
12093-10-6 | 98% | 5g |
¥136.90 | 2023-09-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 39254-2g |
Ferrocenecarboxaldehyde, 97% |
12093-10-6 | 97% | 2g |
¥546.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 39254-10g |
Ferrocenecarboxaldehyde, 97% |
12093-10-6 | 97% | 10g |
¥3161.00 | 2023-04-13 | |
| Alichem | A449038370-100g |
Ferrocenecarboxaldehyde |
12093-10-6 | 97% | 100g |
$295.80 | 2023-09-04 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H87014-1g |
Ferrocenecarboxaldehyde |
12093-10-6 | 98% | 1g |
¥140 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H87014-5g |
Ferrocenecarboxaldehyde |
12093-10-6 | 98% | 5g |
¥530 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H87014-25g |
Ferrocenecarboxaldehyde |
12093-10-6 | 98% | 25g |
¥1360 | 2023-09-19 |
Ferrocenecarboxaldehyde Production Method
Production Method 1
1.2 Reagents: Ammonia Solvents: Water ; rt
Production Method 2
1.2 Reagents: Ammonia Solvents: Water ; rt
- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536
Ferrocenecarboxaldehyde Preparation Products
Ferrocenecarboxaldehyde Suppliers
Ferrocenecarboxaldehyde Related Literature
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Yagnam Swetha,Eda Rami Reddy,Jakku Ranjith Kumar,Rajiv Trivedi,Lingamallu Giribabu,Balasubramanian Sridhar,Balaji Rathod,Reddy Shetty Prakasham New J. Chem. 2019 43 8341
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Francisco Alonso,Stephen G. Davies,Almut S. Elend,Michael A. Leech,Paul M. Roberts,Andrew D. Smith,James E. Thomson Org. Biomol. Chem. 2009 7 527
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3. In situ monitoring of electrochemical reactions through CNT-assisted paper cell mass spectrometryRahul Narayanan,Pallab Basuri,Sourav Kanti Jana,Ananthu Mahendranath,Sandeep Bose,Thalappil Pradeep Analyst 2019 144 5404
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Yu Wang,Weilin Guo,Xianghui Li RSC Adv. 2018 8 36477
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D. Sirbu,C. Turta,A. C. Benniston,F. Abou-Chahine,H. Lemmetyinen,N. V. Tkachenko,C. Wood,E. Gibson RSC Adv. 2014 4 22733
Additional information on Ferrocenecarboxaldehyde
Recent Advances in Ferrocenecarboxaldehyde (CAS: 12093-10-6) Research and Applications in Chemical Biology and Medicine
Ferrocenecarboxaldehyde (CAS: 12093-10-6) is a ferrocene-based organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique electrochemical properties and versatile reactivity. Recent studies have explored its potential applications in drug development, biosensing, and catalysis, leveraging its redox-active ferrocene moiety and aldehyde functional group. This research brief synthesizes the latest findings on Ferrocenecarboxaldehyde, highlighting its emerging roles in biomedical research and therapeutic innovation.
One of the most notable advancements involves the use of Ferrocenecarboxaldehyde as a precursor in the synthesis of novel ferrocene-containing pharmaceuticals. Researchers have demonstrated its utility in constructing ferrocenyl hydrazones and Schiff bases, which exhibit promising anticancer and antimicrobial activities. A 2023 study published in the Journal of Medicinal Chemistry reported that Ferrocenecarboxaldehyde-derived hydrazones showed potent cytotoxicity against several cancer cell lines, including MCF-7 and HeLa, with IC50 values in the low micromolar range. The redox activity of the ferrocene group was found to enhance the generation of reactive oxygen species (ROS), contributing to the compounds' anticancer mechanisms.
In addition to its therapeutic potential, Ferrocenecarboxaldehyde has been employed in the development of electrochemical biosensors. Its ability to undergo reversible oxidation-reduction reactions makes it an excellent mediator for electron transfer in enzyme-based biosensors. Recent work published in Analytical Chemistry detailed the integration of Ferrocenecarboxaldehyde into glucose oxidase-modified electrodes, resulting in a highly sensitive and stable glucose detection system. This innovation holds promise for improving point-of-care diagnostic devices for diabetes management.
Another exciting application of Ferrocenecarboxaldehyde lies in its role as a catalyst in organic synthesis. A 2024 study in ACS Catalysis demonstrated its effectiveness in promoting asymmetric aldol reactions, yielding chiral intermediates with high enantioselectivity. The ferrocene backbone provided a robust scaffold for chiral induction, while the aldehyde group facilitated the formation of key intermediates. This catalytic system offers a sustainable alternative to traditional metal-based catalysts, aligning with the growing demand for green chemistry solutions.
Despite these promising developments, challenges remain in optimizing the stability and bioavailability of Ferrocenecarboxaldehyde-derived compounds. Recent pharmacokinetic studies have highlighted the need for structural modifications to improve metabolic stability and tissue distribution. Researchers are exploring prodrug strategies and nanoparticle-based delivery systems to address these limitations, as reported in a 2023 review article in Advanced Drug Delivery Reviews.
In conclusion, Ferrocenecarboxaldehyde (CAS: 12093-10-6) continues to be a valuable building block in chemical biology and medicinal chemistry, with diverse applications ranging from drug discovery to biosensing. The latest research underscores its potential as a multifunctional platform for developing novel therapeutics and diagnostic tools. Future studies should focus on overcoming current limitations and expanding its utility in clinical settings, paving the way for innovative solutions to pressing biomedical challenges.
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